molecular formula C14H17NO4S B4663713 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide

4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide

Cat. No.: B4663713
M. Wt: 295.36 g/mol
InChI Key: JFLFCFNPGRMSQZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring and a sulfonamide group at the 1-position, with an additional methoxyethyl group attached to the nitrogen atom of the sulfonamide. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to form 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene is sulfonated to form 1-naphthalenesulfonamide.

    Methoxylation: The sulfonamide is then methoxylated at the 4-position using methanol and a suitable catalyst.

    Alkylation: Finally, the nitrogen atom of the sulfonamide is alkylated with 2-methoxyethyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-formyl-N-(2-methoxyethyl)naphthalene-1-sulfonamide or 4-carboxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-(2-methoxyethyl)naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for studying biological pathways.

    Medicine: As a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: In the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the biological pathway in which the target is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
  • 4-methoxy-N-(2-ethoxyethyl)naphthalene-1-sulfonamide
  • 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
  • 4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Uniqueness

This compound is unique due to the presence of both methoxy and methoxyethyl groups, which confer specific chemical properties and reactivity. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-18-10-9-15-20(16,17)14-8-7-13(19-2)11-5-3-4-6-12(11)14/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLFCFNPGRMSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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